molecular formula C24H25FN6O B2926865 N-[(2-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide CAS No. 1189937-41-4

N-[(2-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

Cat. No.: B2926865
CAS No.: 1189937-41-4
M. Wt: 432.503
InChI Key: GTGYPWCVFKKXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide features a [1,2,4]triazolo[4,3-a]quinoxaline core, a piperidin-1-yl group at position 4, and a 2-fluorophenylmethyl propanamide side chain. The piperidine ring contributes basicity, which could influence solubility and receptor binding.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c25-18-9-3-2-8-17(18)16-26-22(32)13-12-21-28-29-24-23(30-14-6-1-7-15-30)27-19-10-4-5-11-20(19)31(21)24/h2-5,8-11H,1,6-7,12-16H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGYPWCVFKKXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: This can be achieved by reacting 3-aminoquinoxaline with an appropriate hydrazine derivative under reflux conditions in a polar solvent like ethanol.

    Introduction of the Piperidinyl Group: The triazoloquinoxaline intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Attachment of the Fluorophenylmethyl Group: The final step involves the reaction of the intermediate with 2-fluorobenzyl chloride in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazoloquinoxaline core, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

    Substitution: Bases like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Triazolo-Fused Heterocycles

Compound A1 ()
  • Structure : [1,2,4]Triazole core with a 2,4-difluorophenyl and hydroxybutan-2-yl substituent.
  • Key Differences: Lacks the quinoxaline system and piperidine group. The di-fluorinated phenyl group may increase hydrophobicity compared to the mono-fluorinated analog.
  • Implications : The hydroxy group could enhance hydrogen bonding but reduce membrane permeability compared to the target compound .
Entry 1 () : N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide
  • Structure : [1,2,4]Triazolo[4,3-a]pyridine core with a sulfanylacetamide side chain.
  • Key Differences: Pyridine-based core (smaller aromatic system) vs. quinoxaline. The sulfanyl group may introduce steric hindrance or redox activity.
  • Biological Data : MPRO energy value = -7.703882, suggesting moderate binding affinity in computational models .
Compound 53 () : Triazolo[4,3-a]pyrazine Derivative
  • Structure : [1,2,4]Triazolo[4,3-a]pyrazine core with a piperidin-1-ylpropenamide group.
  • Key Differences: Pyrazine core (nitrogen-rich) vs. quinoxaline. The propenamide linker may increase conformational flexibility.
  • Synthesis Data : 60% yield, melting point >300°C, indicating high thermal stability .

Piperidine/Piperazine-Containing Analogs

3-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide ()
  • Structure : Piperazine ring with 2-fluorophenyl and 2-methoxyphenylamide groups.
  • Key Differences: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
  • Implications : Piperazine’s basicity may improve solubility but reduce blood-brain barrier penetration compared to piperidine-containing compounds .
CP0514529 () : Piperidine-Triazole Hybrid
  • Structure : Piperidine ring with cyclohexyl and triazol-1-ylmethyl substituents, coupled to a trifluoroacetylated propanamide.
  • Key Differences : Bulky cyclohexyl and trifluoroacetyl groups increase molecular weight (C28H36ClF3N6O3) and hydrophobicity.
  • Implications : The trifluoroacetyl group may confer resistance to enzymatic degradation but reduce oral bioavailability .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Data Source
Target Compound [1,2,4]Triazoloquinoxaline Piperidin-1-yl, 2-fluorophenylmethyl N/A N/A
Compound A1 () [1,2,4]Triazole 2,4-Difluorophenyl, hydroxybutan-2-yl Synthetic intermediate
Entry 1 () [1,2,4]Triazolopyridine Sulfanylacetamide, 4-fluorophenyl MPRO = -7.703882
Compound 53 () [1,2,4]Triazolopyrazine Piperidin-1-ylpropenamide Yield 60%, m.p. >300°C
Compound Piperazine 2-Fluorophenyl, 2-methoxyphenylamide Molecular weight = ~428.5 g/mol

Key Observations :

  • Core Heterocycles: Quinoxaline cores (target compound) offer extended π-systems for target engagement compared to smaller pyridine/pyrazine analogs.
  • Fluorine Effects: Mono-fluorinated phenyl groups (target compound) balance lipophilicity and polarity better than di-fluorinated analogs (e.g., Compound A1).
  • Piperidine vs. Piperazine : Piperidine’s single nitrogen may reduce polar surface area, enhancing membrane permeability over piperazine derivatives .

Biological Activity

N-[(2-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes various studies and findings regarding its biological activity, including its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A 2-fluorophenyl group
  • A piperidinyl moiety
  • A [1,2,4]triazolo[4,3-a]quinoxaline scaffold

This unique combination of functional groups contributes to its diverse biological effects.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

1. Anticancer Activity

Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. For instance:

  • Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines including melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HCT116) with IC50 values in the micromolar range .
  • In particular, compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

2. Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological activity:

  • Some derivatives have been evaluated for anticonvulsant properties. Studies indicate that certain triazoloquinoxaline compounds demonstrate promising anticonvulsant effects in animal models .

The mechanism by which this compound exerts its effects may involve:

  • DNA Intercalation : Similar compounds have been shown to act as DNA intercalators, disrupting DNA replication and transcription processes .
  • Topoisomerase Inhibition : Some derivatives inhibit topoisomerase II, which is crucial for DNA unwinding during replication .

Case Studies

Several key studies provide insights into the biological activity of this compound:

Study ReferenceCell Line TestedIC50 Value (nM)Biological Activity
Ezzat et al. A375 (Melanoma)365Anticancer
El-Adl et al. MCF-7 (Breast)3158Antiproliferative
PMC3800542 HCT116 (Colorectal)3527Cytotoxic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.